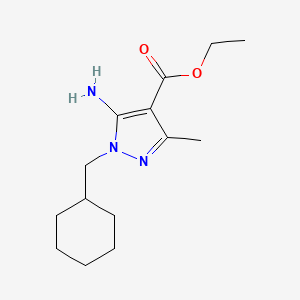

![molecular formula C16H15F3N4O3 B5561704 N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)

N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related 1-arylindazole-3-carboxamides involves a convergent and efficient two-step process. Initially, strategic reactions between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid are performed, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. This novel strategy provides an additional pathway for indazole synthesis, allowing for varied substrate types and substitution patterns (Giustiniano et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively, providing insights into the complexity and versatility of their chemistry. For instance, the synthesis and structural analysis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides reveal the intricacies involved in crafting complex molecules with specific functional groups and structural features (Zadorozhnii et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving isoxazole and indazole compounds are notable for their selectivity and yield. For example, the preparation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate showcases the potential for creating compounds with varied functional groups, leading to a broad range of chemical properties and reactivity (Yu et al., 2009).

Physical Properties Analysis

The physical properties of compounds similar to N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide, such as solubility, melting point, and crystallinity, can be inferred from related research. For instance, the study on the synthesis, crystal structure, and biological activity of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide illustrates how molecular design influences the physical characteristics of such compounds (Lu et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are crucial for understanding the potential applications of N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide. Research on compounds like 3-amino-N-phenyl-1H-indazole-1-carboxamides, which shares structural similarities, provides valuable insights into the chemical behavior and interaction patterns of such molecules (Raffa et al., 2009).

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Therapeutic Applications

Isoxazole derivatives, such as those mentioned in studies, have been investigated for their inhibitory effects on enzymes critical for cellular functions. For instance, derivatives have shown significant inhibition of dihydroorotate dehydrogenase, an enzyme vital for pyrimidine de novo synthesis. This inhibition affects pyrimidine nucleotide pools, essential for normal immune cell functions, suggesting potential applications in immunosuppressive therapies (W. Knecht & M. Löffler, 1998).

Antifungal and Antimicrobial Properties

Compounds structurally related to the specified chemical have been synthesized and tested for their antifungal and antimicrobial activities. For example, novel pyrazole derivatives showed promising results against a range of phytopathogenic fungi, indicating potential applications in agricultural sciences to protect crops from fungal infections (Shijie Du et al., 2015).

Synthesis Methodologies

Research has also focused on the efficient synthesis of 1-arylindazole-3-carboxamides, which are relevant to the chemical . These methodologies facilitate the creation of pharmaceutically relevant compounds, highlighting the importance of synthetic chemistry in developing new therapeutic agents (Mariateresa Giustiniano et al., 2016).

Carbonic Anhydrase Inhibition

Another application area is the inhibition of carbonic anhydrase, an enzyme critical for maintaining pH balance in tissues. Isoxazole-containing sulfonamides have been synthesized and shown to possess potent inhibitory properties against several human isoforms of carbonic anhydrase, suggesting potential for the development of treatments for conditions like glaucoma and neuropathic pain (C. Altuğ et al., 2017).

Eigenschaften

IUPAC Name |

N-[6-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O3/c1-9(2)26-10-3-4-11-13(7-10)23(8-16(17,18)19)21-14(11)20-15(24)12-5-6-25-22-12/h3-7,9H,8H2,1-2H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMBDLBXEWZYHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=NN2CC(F)(F)F)NC(=O)C3=NOC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

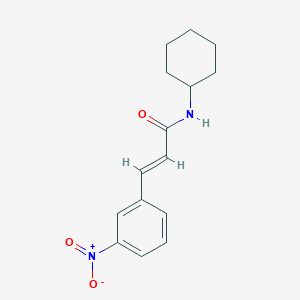

![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5561623.png)

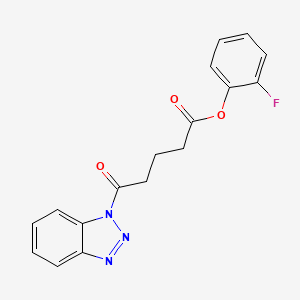

![4-[(phenoxycarbonyl)amino]benzoic acid](/img/structure/B5561644.png)

![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)

![N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5561668.png)

![2-{4-chloro-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5561676.png)

![1-[(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5561683.png)

![3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)](/img/structure/B5561697.png)

![N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5561698.png)

![4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5561708.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)

![4-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5561732.png)